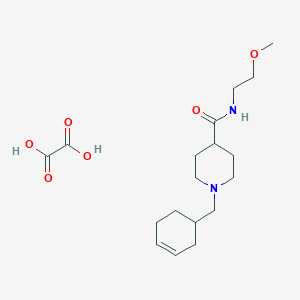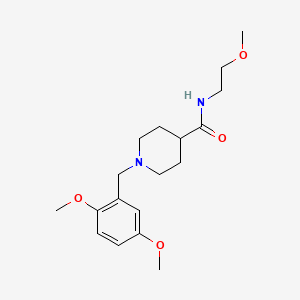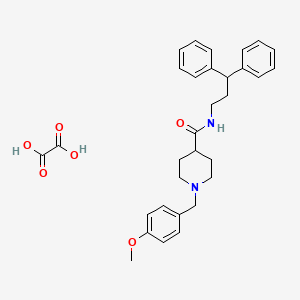
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as DPP-4 inhibitor, is a chemical compound that has been widely studied for its potential use in treating diabetes.
Wirkmechanismus
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor works by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitor increases the levels of these hormones, which stimulate insulin secretion and reduce glucagon secretion, ultimately leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and decreases hepatic glucose production, ultimately leading to a decrease in blood glucose levels. It has also been shown to improve beta-cell function and increase insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor in lab experiments is its specificity for this compound, which allows for more targeted studies of the enzyme's role in diabetes. However, one limitation is that this compound inhibitor may not accurately reflect the effects of natural incretin hormones, as it only inhibits the degradation of these hormones and does not mimic their full physiological effects.
Zukünftige Richtungen
There are several future directions for the study of N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the investigation of the long-term effects of this compound inhibitor on beta-cell function and insulin sensitivity. Additionally, there is ongoing research into the potential use of this compound inhibitor in the treatment of other metabolic disorders, such as obesity and nonalcoholic fatty liver disease.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor has been extensively studied for its potential use in treating diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which plays a key role in the regulation of blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion, ultimately leading to a decrease in blood glucose levels.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.C2H2O4/c1-33-27-14-12-23(13-15-27)22-31-20-17-26(18-21-31)29(32)30-19-16-28(24-8-4-2-5-9-24)25-10-6-3-7-11-25;3-1(4)2(5)6/h2-15,26,28H,16-22H2,1H3,(H,30,32);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEOLHDECGQWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



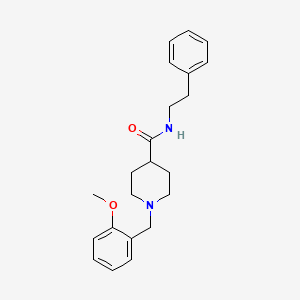
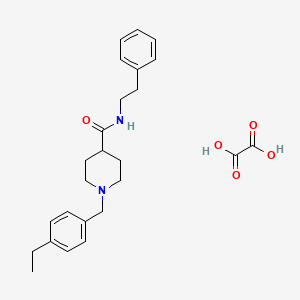
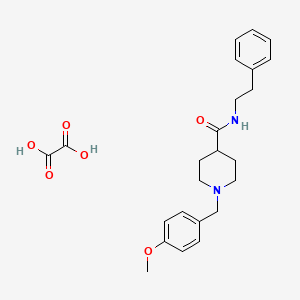


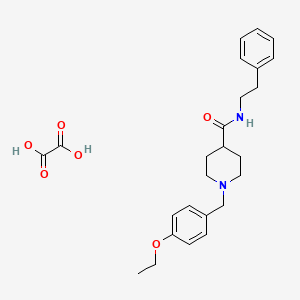
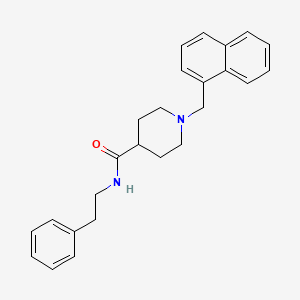
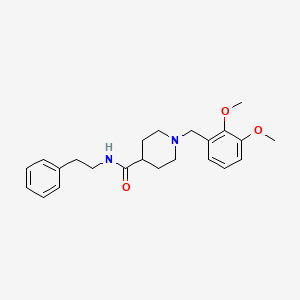
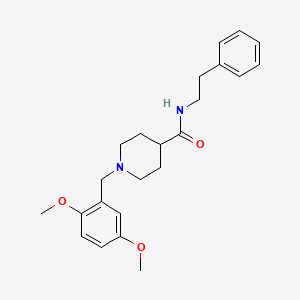
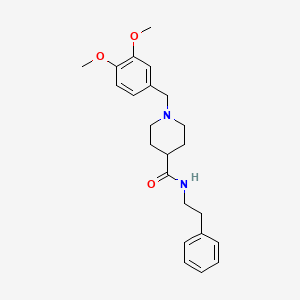

![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
